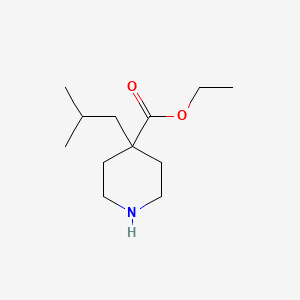

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

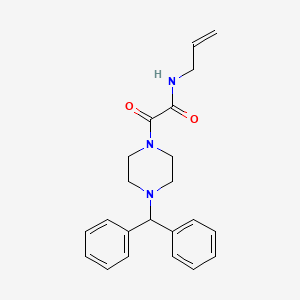

Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is a compound with the CAS Number: 1227243-23-3 . It has a molecular weight of 213.32 . The compound is also known as ethyl 4-isobutylpiperidine-4-carboxylate .

Synthesis Analysis

The synthesis of this compound can be achieved by employing enamine derived from isobutyraldehyde and piperidone as a starting reagent . Another method involves the reaction of Isonipecotic acid with absolute ethanol in the presence of thionyl chloride .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The InChI code for the compound is 1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid . It has a storage temperature of 4 degrees Celsius . The physical form of the compound is liquid .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Catalytic Annulation Processes : A study by Zhu, Lan, and Kwon (2003) demonstrated the use of Ethyl 2-methyl-2,3-butadienoate, a related compound, in phosphine-catalyzed [4 + 2] annulation reactions. This process efficiently synthesizes highly functionalized tetrahydropyridines, highlighting the utility of such compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).

Aminocarbonylation Reactions : Takács et al. (2014) explored alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation. The study underscores the reactivity of piperidine derivatives in forming carboxamides under catalytic conditions, demonstrating their versatility in synthetic organic chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Pharmacological Research

- Anticancer Potential : Rehman et al. (2018) investigated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for their anticancer properties. This research showcases the potential of piperidine derivatives as scaffolds in designing new anticancer agents, with some compounds demonstrating strong activity against cancer cell lines (Rehman et al., 2018).

Material Science

- Hyperbranched Polymers : Sinananwanich, Higashihara, and Ueda (2009) reported on the synthesis of a new class of hyperbranched polymers using 1-(3-phenoxypropyl)piperidine-4-one, demonstrating the use of piperidine derivatives in the development of materials with highly branched architectures. This research contributes to the field of polymer science, especially in the creation of materials with novel properties (Sinananwanich, Higashihara, & Ueda, 2009).

Safety and Hazards

The compound has been classified as dangerous with hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPFSXQZRTYELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2710563.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2710568.png)

![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)

![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)

![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)